3-isopropyl-N,1-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]quinolines, involves methods like Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . Another study reported the synthesis of 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide compounds, confirming their structures by ¹H-nuclear magnetic resonance and MS .Scientific Research Applications
Synthesis and Chemical Properties
A study conducted by Huang et al. (1994) investigated the synthesis of various pyrazole derivatives, including 2-isopropyl-N-methyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamide, for their antiallergic activities. These compounds were found to have promising antiallergic effects, with some showing potent anti-allergic activity by suppressing various induced ear edema in mice. The structure-activity relationship was also examined, highlighting the importance of specific substituents for antiallergic efficacy (Huang, L., Kuo, S., Wang, J. P., Ishii, K., & Nakamura, H., 1994).
Biological and Pharmacological Activities
Several studies have explored the biological and pharmacological activities of pyrazole derivatives. For example, Martins et al. (2002) conducted research on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, which are structurally related to the compound . These compounds were synthesized from 3-methylisoxazole-5-carboxylic acid, highlighting the potential for diverse biological activities due to their structural versatility (Martins, M., Neto, M., Sinhorin, A., Bastos, G. P., Zimmermann, N. E. K., Rosa, A., Bonacorso, H., & Zanatta, N., 2002).
Reddy et al. (2017) synthesized a series of bis-pyrazoles and investigated their interactions with DNA through molecular docking and absorption spectroscopic techniques. These studies revealed potential for specific binding interactions with DNA, indicating possible applications in targeted drug design or gene therapy (Reddy, K. I., Aruna, C., Manisha, M., Srihari, K., Babu, K. S., Vijayakumar, V., Sarveswari, S., Priya, R., Amrita, A., & Siva, R., 2017).
Chemical Reactivity and Synthesis
Studies have also focused on the chemical reactivity and synthesis of similar compounds. For instance, Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions. This research provides insights into the chemical behavior of pyrazole-based compounds and their potential for forming diverse heterocyclic structures (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H., 2014).
Properties
IUPAC Name |
N,2-dimethyl-5-propan-2-yl-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-11(2)13-9-15(22(4)20-13)17(23)21(3)10-12-8-14(19-18-12)16-6-5-7-24-16/h5-9,11H,10H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUIXVMFKJEMSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N(C)CC2=CC(=NN2)C3=CC=CS3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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